Cas no 946359-02-0 (1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine)

1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine
- Methanone, [6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl][4-(phenylmethyl)-1-piperazinyl]-
- (4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
- 1-benzyl-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine
- 946359-02-0
- AKOS002047372
- (4-benzylpiperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- F2063-0091
-
- Inchi: 1S/C24H23FN4OS/c1-17-22(31-24-26-21(16-29(17)24)19-7-9-20(25)10-8-19)23(30)28-13-11-27(12-14-28)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
- InChI Key: BOFADMFTLFECIH-UHFFFAOYSA-N
- SMILES: C(C1SC2=NC(C3=CC=C(F)C=C3)=CN2C=1C)(N1CCN(CC2=CC=CC=C2)CC1)=O
Computed Properties
- Exact Mass: 434.15766071g/mol
- Monoisotopic Mass: 434.15766071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 617
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- pka: 6.28±0.10(Predicted)
1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2063-0091-1mg |
1-benzyl-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine |
946359-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on 1-benzyl-4-6-(4-fluorophenyl)-3-methylimidazo2,1-b1,3thiazole-2-carbonylpiperazine
Compound CAS No. 946359-02-0: 1-Benzyl-4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperazine
Introduction
The compound with CAS No. 946359-02-0, named as 1-benzyl-4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperazine, is a complex organic molecule with a unique structure that combines several functional groups and heterocyclic systems. This compound has garnered attention in recent years due to its potential applications in various fields, including drug discovery and materials science. The molecule's structure features a piperazine ring substituted with a benzyl group and a carbonyl-linked imidazo[2,1-b][1,3]thiazole moiety, which itself contains a fluorophenyl group and a methyl substituent. This combination of structural elements makes it a promising candidate for further research and development.
Structural Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings and substituents that contribute to its unique chemical properties. The piperazine ring serves as the central scaffold, providing flexibility and stability to the molecule. The benzyl group attached to the piperazine nitrogen introduces aromaticity and potential for additional interactions, while the imidazo[2,1-b][1,3]thiazole moiety adds complexity to the molecule's electronic properties.
The imidazo[2,1-b][1,3]thiazole ring system is a fused bicyclic structure consisting of an imidazole ring fused to a thiazole ring. This system is known for its ability to participate in various types of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding in biological systems. The presence of the fluorophenyl group further enhances the molecule's electronic properties by introducing electron-withdrawing effects that can influence its reactivity and selectivity.
Chemical Properties
Recent studies have highlighted the importance of understanding the chemical properties of such complex molecules to predict their behavior in different environments. The compound's solubility in various solvents has been investigated using advanced spectroscopic techniques such as UV-Vis spectroscopy and NMR analysis. These studies have shown that the molecule exhibits moderate solubility in polar solvents due to the presence of both hydrophilic (e.g., carbonyl group) and hydrophobic (e.g., benzyl and fluorophenyl groups) moieties.
The thermal stability of this compound has also been evaluated through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Results indicate that the molecule can withstand temperatures up to 250°C before decomposition occurs, making it suitable for applications requiring high thermal stability.
Biological ActivityOne of the most promising aspects of this compound is its potential biological activity. Recent research has focused on evaluating its ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain proteases involved in disease pathways.
In addition to enzymatic inhibition studies, this compound has also been tested for its potential anti-inflammatory properties using cell-based assays. Results suggest that it can modulate inflammatory pathways by interacting with key signaling molecules such as NF-kB.
Synthesis and ApplicationsThe synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the imidazo[2,1-b][1,3]thiazole ring system through cyclization reactions followed by substitution reactions to introduce the benzyl and fluorophenyl groups.
Potential applications for this compound include its use as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules or as a component in advanced materials such as sensors or electronic devices.
ConclusionIn conclusion,CAS No. 946359-02-0 represents an intriguing example of how complex organic molecules can be designed for specific applications through careful consideration of their structural features and chemical properties. As research continues to uncover new insights into its behavior in biological systems and its potential uses in technology development,this compound is likely to play an increasingly important role in both academic research and industrial applications.
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